(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
CAS No.: 1432681-51-0
Cat. No.: VC2576626
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432681-51-0 |
|---|---|
| Molecular Formula | C7H14Cl2N4 |
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | (5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N4.2ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;;/h5H,2-4,8H2,1H3;2*1H |
| Standard InChI Key | ITBNVCHLLAMZQZ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1C2CC2)CN.Cl.Cl |
| Canonical SMILES | CN1C(=NN=C1C2CC2)CN.Cl.Cl |
Introduction
Synthesis and Chemical Reactions
The synthesis of triazole derivatives often involves multiple steps, including cyclization reactions and functional group modifications. For (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine, the synthesis might involve similar pathways, with additional steps to introduce the methanamine group and form the dihydrochloride salt.
| Synthetic Step | Description |
|---|---|
| Cyclization | Formation of the triazole ring. |
| Functional Group Modification | Introduction of cyclopropyl and methyl groups. |
| Methanamine Group Addition | Attachment of the methanamine group to the triazole ring. |
| Salt Formation | Reaction with hydrochloric acid to form the dihydrochloride salt. |
Biological Activities and Applications
Triazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties. The specific biological activities of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride would depend on its interactions with biological targets, which could be influenced by its unique structural features.
| Potential Application | Description |
|---|---|
| Antimicrobial Agents | Potential use in developing new antimicrobial drugs. |
| Pharmaceutical Intermediates | Could serve as an intermediate in synthesizing more complex pharmaceutical compounds. |
Safety and Handling
Handling of chemical compounds, especially those with potential biological activity, requires caution. While specific safety data for (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is not available, related compounds may exhibit skin irritation, eye irritation, and respiratory tract irritation, as seen with other triazole derivatives .
| Safety Precaution | Description |
|---|---|
| Protective Gear | Use gloves, goggles, and a mask when handling. |
| Storage Conditions | Store in a cool, dry place away from incompatible substances. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume